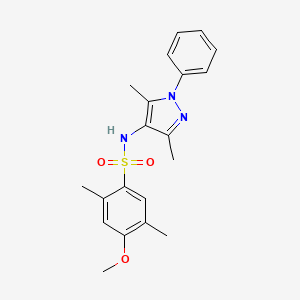
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DMP 777, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in tumor growth and progression. DMP 777 has been investigated for its potential use in cancer therapy, as well as in other biomedical applications.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 involves the inhibition of carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in tumors, and their inhibition leads to a decrease in pH, which in turn inhibits tumor growth and metastasis. This compound 777 has been shown to be a selective inhibitor of these enzymes, and does not affect other carbonic anhydrase isoforms.
Biochemical and Physiological Effects
This compound 777 has been shown to have several biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase IX and XII, it has been found to induce apoptosis in tumor cells, and to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. This compound 777 has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in tumor growth and progression. It has also been found to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo experiments. However, this compound 777 has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777. One area of interest is the development of this compound 777 derivatives with improved pharmacokinetic properties and selectivity for carbonic anhydrase IX and XII. Another direction is the investigation of the potential use of this compound 777 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Furthermore, the use of this compound 777 in imaging and diagnosis of tumors is an area that requires further investigation. Finally, the role of carbonic anhydrase IX and XII in other diseases, such as cardiovascular and neurological disorders, is an area that could benefit from the use of this compound 777 as a tool for studying these enzymes.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 involves a series of chemical reactions, starting from the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3,5-dimethyl-1-phenylpyrazole in the presence of a base. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis of this compound 777 has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 has been extensively studied for its potential use in cancer therapy. Carbonic anhydrase IX and XII are overexpressed in many types of tumors, and their inhibition has been shown to reduce tumor growth and metastasis. This compound 777 has been found to be a potent inhibitor of these enzymes, and has shown promising results in preclinical studies. In addition to cancer therapy, this compound 777 has also been investigated for its potential use in other biomedical applications, such as imaging and diagnosis of tumors.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13-12-19(14(2)11-18(13)26-5)27(24,25)22-20-15(3)21-23(16(20)4)17-9-7-6-8-10-17/h6-12,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAVXXUZBRJVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
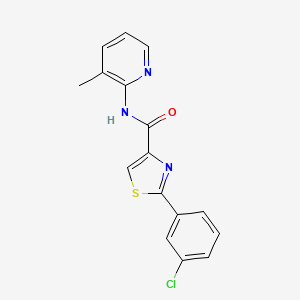
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
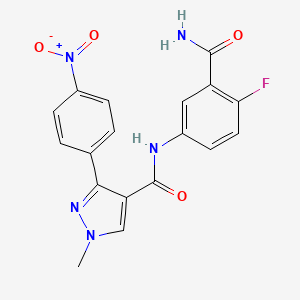
![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)
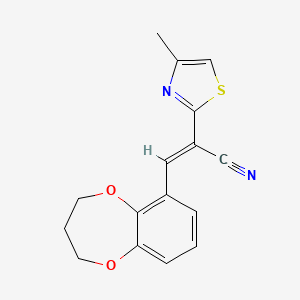
![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

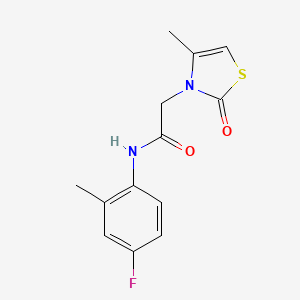
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)